N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a chemical compound with the molecular formula C17H24N2O4S and a molecular weight of 352.451. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this particular compound. However, sulfonamides, a group of compounds to which this molecule belongs, are typically synthesized by the reaction of a sulfonyl chloride with ammonia or an amine2.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a tetrahydrobenzo[b][1,4]oxazepin ring and a dihydrobenzo[b][1,4]dioxine ring, both of which are fused to a sulfonamide group1.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the literature. However, sulfonamides like this compound are generally stable under normal conditions but can participate in a variety of chemical reactions due to the presence of the sulfonamide functional group2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly stated in the available resources. However, based on its molecular structure, it is likely to have properties typical of sulfonamides, which are generally stable, solid at room temperature, and soluble in polar solvents1.科学的研究の応用
Carbonic Anhydrase Inhibition
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibits strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This inhibition is enabled by the primary sulfonamide functionality, which acts as a prosthetic zinc-binding group in enzyme interaction. Such compounds, derived from reactions involving 4-chloro-3-nitrobenzenesulfonamide and bis-electrophilic phenols, represent a novel class of carbonic anhydrase inhibitors (Sapegin et al., 2018).
Enzyme Inhibition
The compound's derivatives have been studied for enzyme inhibition activities. Some derivatives demonstrated moderate activity against butyrylcholinesterase and acetylcholinesterase, with notably good activity against the lipoxygenase enzyme. This highlights the potential application of such sulfonamide derivatives in therapeutic settings, particularly in targeting specific enzyme activities (Irshad, 2018).
Antibacterial Properties
Research has also delved into the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. Synthesized compounds from this chemical class exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their relevance in developing new antibacterial agents (Abbasi et al., 2016).
Chemical Synthesis and Structural Studies
The compound and its derivatives have been a focus of chemical synthesis and structural studies. Innovative strategies have been developed for constructing privileged dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides and their heterocyclic isosteres, providing access to new chemical spaces and substitution patterns in drug design (Sapegin et al., 2016).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose health risks if improperly handled1. Always follow appropriate safety procedures when working with chemical substances.
将来の方向性
The future directions for research on this compound are not specified in the available literature. However, given the wide range of biological activities exhibited by sulfonamides and related compounds, it is possible that this compound could be investigated for potential therapeutic applications3.
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-19(2)11-27-16-9-12(3-5-14(16)20-18(19)22)21-28(23,24)13-4-6-15-17(10-13)26-8-7-25-15/h3-6,9-10,21H,7-8,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDRHMFGRPCQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。